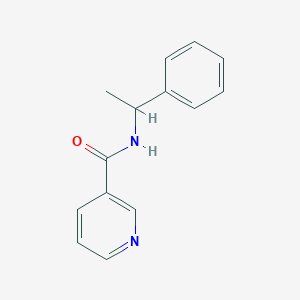
N-(1-phenylethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)nicotinamide, also known as NPEA, is a derivative of nicotinamide that has been the subject of scientific research due to its potential therapeutic applications. NPEA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)nicotinamide is not yet fully understood, but it is thought to act on a number of different pathways in the body. One study found that N-(1-phenylethyl)nicotinamide activated the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-phenylethyl)nicotinamide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant effects. It has also been found to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-phenylethyl)nicotinamide is that it is a small molecule, making it easy to synthesize and study in the laboratory. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on N-(1-phenylethyl)nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Other potential areas of study include its effects on inflammation and oxidative stress, as well as its potential as an anxiolytic agent. Further research is needed to fully understand the potential of N-(1-phenylethyl)nicotinamide as a therapeutic agent.
Méthodes De Synthèse
N-(1-phenylethyl)nicotinamide can be synthesized through a number of different methods, including the reaction of nicotinamide with 1-phenylethylamine in the presence of a catalyst. Other methods include the use of a Grignard reagent or the condensation of nicotinamide with 1-phenylethanol.
Applications De Recherche Scientifique
N-(1-phenylethyl)nicotinamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in a number of different areas. One study found that N-(1-phenylethyl)nicotinamide had neuroprotective effects in a rat model of Parkinson's disease, while another study found that it had anti-inflammatory effects in a mouse model of colitis.
Propriétés
Nom du produit |
N-(1-phenylethyl)nicotinamide |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-(1-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11(12-6-3-2-4-7-12)16-14(17)13-8-5-9-15-10-13/h2-11H,1H3,(H,16,17) |
Clé InChI |
OMMUQWMOPGBNGO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
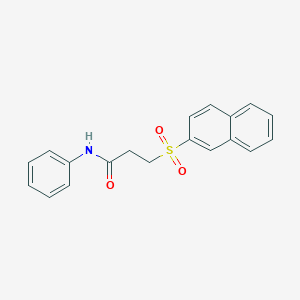

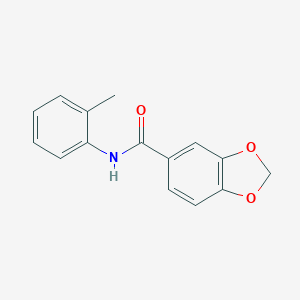
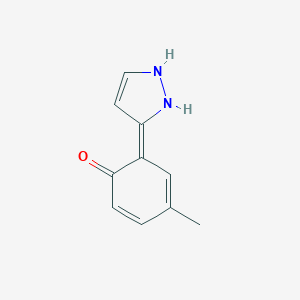
![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
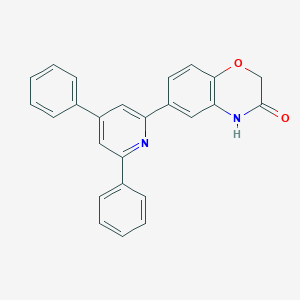
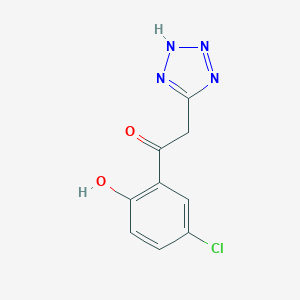
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)